molecular formula C11H14O3 B083361 4-(Benzyloxy)butanoic acid CAS No. 10385-30-5

4-(Benzyloxy)butanoic acid

Cat. No. B083361
CAS RN: 10385-30-5
M. Wt: 194.23 g/mol
InChI Key: CXEFZVVLTJQWBF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 g/mol .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 4-hydroxy benzoic acid and benzyl chloride using a surfactant as a catalyst . Another approach involves the use of boronic acids, which have been shown to have various biological applications and can be used in the synthesis of boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a butanoic acid chain via an oxygen atom . The InChI representation of the molecule is InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .

Scientific Research Applications

  • Optical Gating of Photosensitive Synthetic Ion Channels : 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid is used in optical gating of nanofluidic devices based on synthetic ion channels. This is useful for UV-light-triggered transport of ionic species in aqueous solutions through channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

  • Recovery of Rare Earths from Wastewater : 2-(4-(benzyloxy) phenoxy) acetic acid (BZAA) is mentioned in the context of an extraction-precipitation strategy for recovering rare earth elements from industrial wastewater. This demonstrates the compound's potential in sustainable processes for resource and environmental concerns (Ni et al., 2020).

  • Antinociceptive and Anti-inflammatory Properties : Derivatives of 4‐(5‐chloro‐2(3H)‐benzoxazolon‐3‐yl)butanoic acid have been synthesized and tested for antinociceptive and anti‐inflammatory activities. The study found significant activities in certain compounds, suggesting therapeutic potential (Gulcan et al., 2003).

  • Synthesis of Organic Compounds : Research has been conducted on the synthesis of various organic compounds using 4-(benzyloxy)butanoic acid or its derivatives. This includes the synthesis of optically active derivatives, antioxidant properties of new compounds, and the preparation of enantiomerically pure derivatives (Cammas et al., 1993; Dovbnya et al., 2022; Gautschi et al., 1994).

Mechanism of Action

While the specific mechanism of action for 4-(Benzyloxy)butanoic acid is not well-studied, it is known that similar compounds, such as butyric acid, play a vital role in maintaining symbiosis and homeostasis in the human body . The complex mechanism of action of butyric acid seems to play a vital role in maintaining symbiosis and homeostasis in the human body .

properties

IUPAC Name

4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEFZVVLTJQWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340163
Record name 4-(Benzyloxy)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10385-30-5
Record name 4-(Benzyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)butanoic acid
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Synthesis routes and methods I

Procedure details

3.0 g of 4-benyloxybutanol and 182 mg of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, radical) were dissolved in a mixture composed of 60 ml of acetonitrile and 60 ml of phosphate buffer (pH 6.7). To this reaction mixture were added 20 ml of an aqueous solution of sodium chlorite (NaClO2) (3.8 g) and 0.5 ml of a 5% aqueous solution of sodium hypochlorite (NaClO), followed by stirring at 35° C. for 5.5 hours. The reaction mixture was adjusted to pH 8.0 by the addition of a 2M aqueous solution of sodium hydroxide, and stirred for 20 minutes. Thereafter, 84 ml of an aqueous solution of sodium sulfate (5.1 g) was added thereto under cooling with ice so that its internal temperature would not exceed 20° C. , followed by stirring for 30 minutes. After the reaction mixture was washed with 50 ml of t-butylmethyl ether, the aqueous solution was adjusted to pH 3–4 by the addition of 1M hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water and then with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 3.3 g (102% yield) of the title compound.
Quantity
60 mL
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solvent
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3 g
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182 mg
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catalyst
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60 mL
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[Compound]
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aqueous solution
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20 mL
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reactant
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3.8 g
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reactant
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aqueous solution
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[Compound]
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aqueous solution
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84 mL
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5.1 g
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reactant
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Yield
102%

Synthesis routes and methods II

Procedure details

4.0 g (60%, 0.1 mol) of sodium hydride were washed in hexane and mixed with 30 ml of dry DMSO, and the resulting admixture was stirred at 60° C. on an oil bath for 1 hour under a nitrogen gas flow. The mixture was stirred at room temperature, and dry DMSO containing 12.6 g (0.1 mol) of sodium 4-hydroxybutyrate (100 ml) was added. After stirring at room temperature for 2 hours, the reaction solution was cooled on an ice bath, 0.2 mol of benzyl bromide was added, and the reaction was carried out at room temperature for 2 hours. After solidification, 0.5 L of ether was added, the admixture was filtered, the resulting residue was washed with ether (300 ml×3), and the filtrate was concentrated under vacuum. The resulting residue was mixed with 100 ml of methanol, 100 ml of 8% sodium hydroxide were added, and the admixture was stirred at 60° C. for 15 hours. After drying under vacuum, the resulting concentrated residue was washed with ether (200 ml×2), and the ether layer was extracted with 1 N sodium hydroxide (50 ml). All aqueous layers were combined, neutralized with concentrated hydrochloric acid (pH<4) and then extracted with ether (100 ml×5). The ether layer was extracted with 2 N sodium hydroxide (50 ml×3), all water layers were neutralized with concentrated hydrochloric acid (pH<4), and further extracted with ether. The resulting product was washed with an aqueous saturated sodium chloride solution, dried on magnesium sulphate, and then concentrated under vacuum. 9.42 g of 4-benzyloxybutyric acid was obtained as a pale yellow oil.
Quantity
4 g
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reactant
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0 (± 1) mol
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30 mL
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12.6 g
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100 mL
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0.2 mol
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0.5 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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